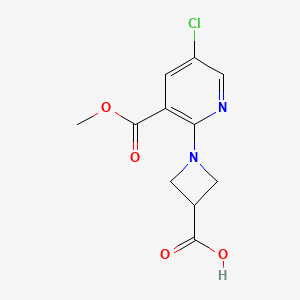
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a chloro and methoxycarbonyl group, and an azetidine ring with a carboxylic acid group
Preparation Methods
The synthesis of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the chloro and methoxycarbonyl groups. The azetidine ring is then formed, and the carboxylic acid group is introduced in the final steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Hydrolysis: This reaction can break down the compound into smaller fragments, often involving the carboxylic acid group.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution can result in derivatives with different functional groups.
Scientific Research Applications
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialized materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid can be compared with similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring but may have different substituents, leading to varied chemical and biological properties.
Azetidine derivatives: These compounds feature the azetidine ring and may have different functional groups, affecting their reactivity and applications.
Carboxylic acid derivatives: These compounds contain the carboxylic acid group and can undergo similar reactions, but their overall structure influences their specific uses.
Properties
Molecular Formula |
C11H11ClN2O4 |
|---|---|
Molecular Weight |
270.67 g/mol |
IUPAC Name |
1-(5-chloro-3-methoxycarbonylpyridin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O4/c1-18-11(17)8-2-7(12)3-13-9(8)14-4-6(5-14)10(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChI Key |
MXVXSAUGOAOZRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)N2CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)
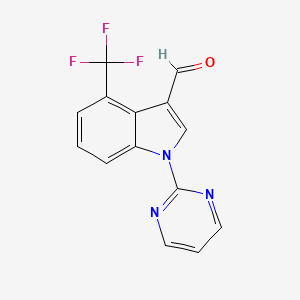
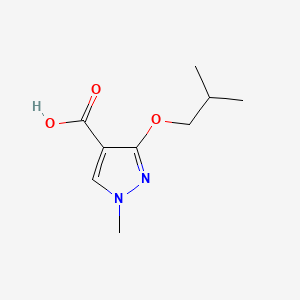

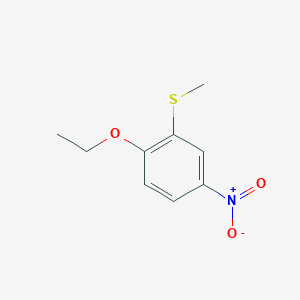
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)
![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)
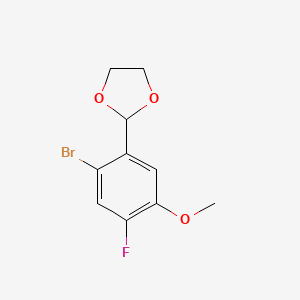

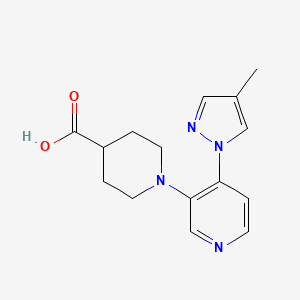


![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
